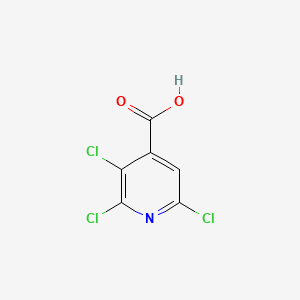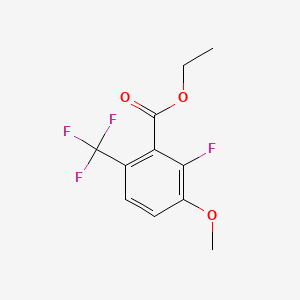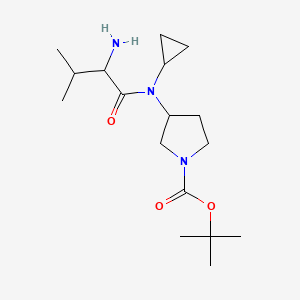![molecular formula C17H17N3O B14778947 N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Acetamidophenyl)dipyrromethane is a synthetic compound that belongs to the class of dipyrromethanes. Dipyrromethanes are well-known synthetic scaffolds used in the synthesis of macrocycles and dipyrromethene metal complexes. These compounds occupy a central place in porphyrin chemistry and are valuable in the preparation of synthetic porphyrins, calixpyrroles, chlorins, corroles, and expanded porphyrins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidophenyl)dipyrromethane typically involves the condensation of 4-acetamidobenzaldehyde with pyrrole. This reaction is catalyzed by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The general reaction scheme is as follows:
- Mix 4-acetamidobenzaldehyde and pyrrole in a molar ratio of 1:38.
- Add a catalytic amount of TFA or HCl.
- Stir the reaction mixture at room temperature under an argon atmosphere.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production methods for 5-(4-Acetamidophenyl)dipyrromethane are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反应分析
Types of Reactions
5-(4-Acetamidophenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dipyrromethene derivatives.
Reduction: Reduction reactions can lead to the formation of dipyrromethane derivatives with different substitution patterns.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the dipyrromethane scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are employed.
Major Products
Oxidation: Dipyrromethene derivatives.
Reduction: Various dipyrromethane derivatives.
Substitution: Functionalized dipyrromethanes with different substituents.
科学研究应用
5-(4-Acetamidophenyl)dipyrromethane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of porphyrins and other macrocyclic compounds.
Biology: Employed in the study of biological systems and as a fluorescent probe in imaging applications.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-(4-Acetamidophenyl)dipyrromethane involves its ability to form complexes with metal ions. These complexes can interact with biological molecules and cellular structures, leading to various effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 5-(4-Methoxyphenyl)dipyrromethane
- 5-(4-Fluorophenyl)dipyrromethane
- 5-(4-Dimethylaminophenyl)dipyrromethane
Uniqueness
5-(4-Acetamidophenyl)dipyrromethane is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it valuable in medicinal chemistry and biological research .
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
N-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,15,17,19H,1H3,(H,20,21) |
InChI 键 |
UOCXJYQVSAOXTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2C=CC=N2)C3=CC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


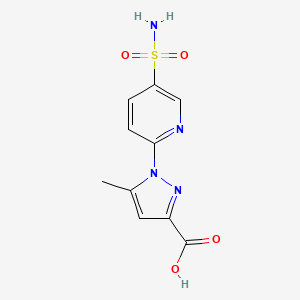

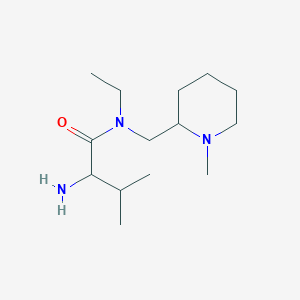
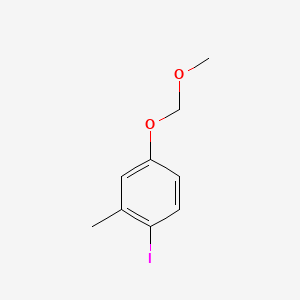
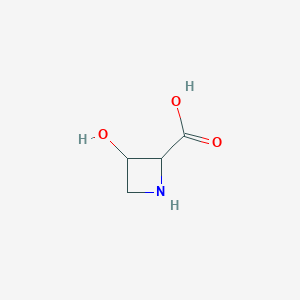
![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
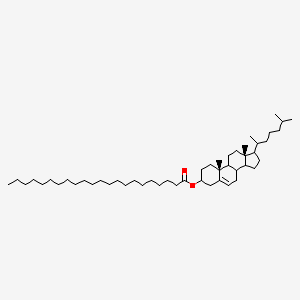
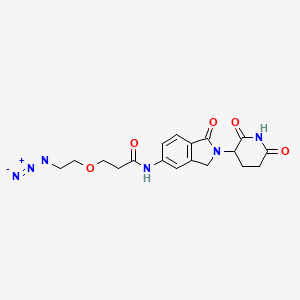
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)
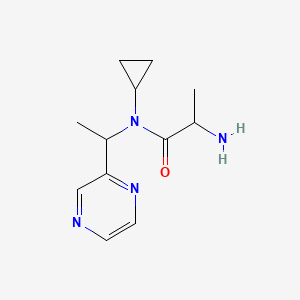
![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)
